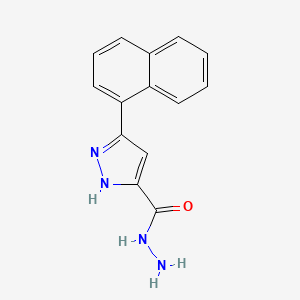

![molecular formula C18H25N5O B5543095 N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)

N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the target structure often involves multiple steps, including cyclization, alkylation, and amide formation. These processes require precise conditions to ensure the successful incorporation of functional groups and the formation of the desired framework. Studies on similar compounds, such as ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates, involve the preparation of quinazolinone derivatives substituted at various positions, indicating the versatility and complexity of synthetic routes in this chemical class (Daidone et al., 1994).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and potential biological activities. Techniques like single crystal X-ray diffraction analysis provide detailed insights into the arrangement of atoms, bond lengths, angles, and overall geometry. For instance, compounds with the quinazoline backbone have been structurally characterized to understand their fluorescent properties and potential as bioactive molecules (Shi et al., 2016).

Chemical Reactions and Properties

Compounds with the quinazolinyl-ethyl-pyrazole carboxamide motif engage in various chemical reactions, contributing to their diverse chemical properties. Their reactivity can lead to the formation of novel heterocyclic compounds, which are of interest for developing new therapeutic agents. For example, the synthesis of different derivatives through reactions with amines, aldehydes, and isocyanates highlights the compound's versatility and potential for generating a wide array of biologically active molecules (Mulakayala et al., 2012).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis and Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines exhibit potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some compounds demonstrated significant growth inhibitory properties, with IC50 values less than 10 nM, and were effective against colon tumors in mice at a dose of 3.9 mg/kg (Deady et al., 2003).

Antimicrobial Agents : Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial agents. These compounds were tested for antibacterial and antifungal activities, demonstrating effectiveness against various pathogens (Holla et al., 2006).

Antibacterial and Antifungal Activity : Pyrazoline and pyrazole derivatives have been synthesized and tested for their antimicrobial activity. Some compounds showed promising results against both gram-positive and gram-negative bacteria, as well as yeast-like fungi, highlighting their potential as antimicrobial agents (Hassan, 2013).

Inhibitors of ATM Kinase : A series of 3-quinoline carboxamides were optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, important for DNA damage response. These compounds exhibited potent inhibitory activity and selectivity for ATM, with favorable ADME properties for oral administration. This research highlights the therapeutic potential of these compounds in enhancing the efficacy of DNA damage-inducing agents in cancer treatment (Degorce et al., 2016).

Analgesic Activity : Synthesis of new pyrazoles and triazoles bearing a quinazoline moiety was conducted, and their analgesic activity was evaluated. Selected compounds displayed significant analgesic effects, showing more activity than standard drugs like acetylsalicylic acid in certain tests. This suggests their potential use in developing new analgesic agents (Saad et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Propriétés

IUPAC Name |

N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]-5-propyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c1-3-6-13-11-16(23-22-13)18(24)19-10-9-17-20-12(2)14-7-4-5-8-15(14)21-17/h11H,3-10H2,1-2H3,(H,19,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRXUMBAYIRDRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)NCCC2=NC(=C3CCCCC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

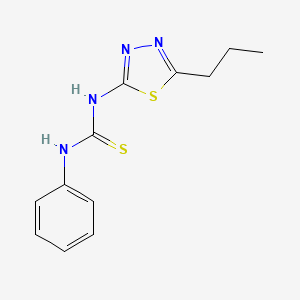

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543017.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)

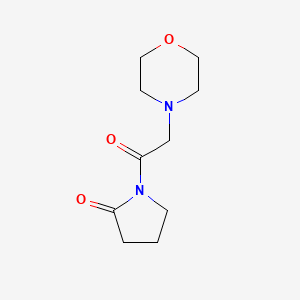

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)

![1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol](/img/structure/B5543066.png)

![2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5543078.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)